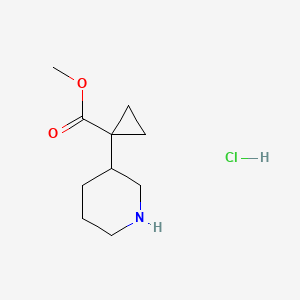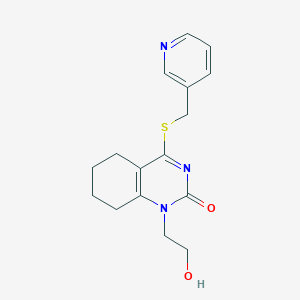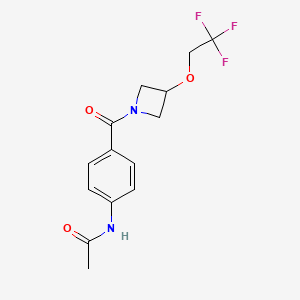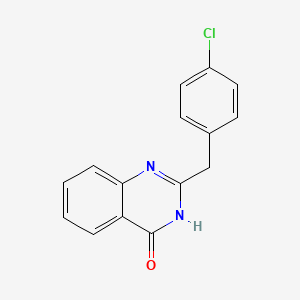
3-fluoro-4-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-4-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has a unique structure that makes it a promising candidate for various applications, including drug development and biochemical research.
Mécanisme D'action
The mechanism of action of 3-fluoro-4-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as COX-2 and PDE4. This inhibition leads to a decrease in the production of inflammatory mediators, such as prostaglandins and cytokines, which can reduce inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to have anti-inflammatory, analgesic, and antitumor effects. It has also been shown to inhibit the activity of certain enzymes, such as COX-2 and PDE4, which can reduce inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-fluoro-4-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide in lab experiments is its unique structure, which makes it a promising candidate for various applications, including drug development and biochemical research. However, one limitation is that the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are many potential future directions for research on 3-fluoro-4-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide. Some possible areas of research include:
1. Further studies on the mechanism of action of this compound, in order to better understand its biological effects.
2. Studies on the potential use of this compound in drug development, particularly for the treatment of inflammatory diseases and cancer.
3. Studies on the potential use of this compound in combination with other drugs, in order to enhance its therapeutic effects.
4. Studies on the pharmacokinetics and pharmacodynamics of this compound, in order to optimize its use in clinical settings.
5. Studies on the potential toxicity of this compound, in order to ensure its safety for use in humans.
In conclusion, this compound is a promising compound for scientific research. Its unique structure and biological activities make it a promising candidate for various applications, including drug development and biochemical research. Further research is needed to fully understand the mechanism of action of this compound and its potential uses in clinical settings.
Méthodes De Synthèse
The synthesis of 3-fluoro-4-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide involves several steps. The starting materials for the synthesis are 3-fluoro-4-methoxyaniline and 3,3,3-trifluoro-2-hydroxy-2-phenylpropanoic acid. These two compounds are reacted together in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the intermediate product. This intermediate product is then reacted with benzoyl chloride to form the final product, this compound.
Applications De Recherche Scientifique
3-fluoro-4-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide has been studied extensively for its potential use in scientific research. This compound has been shown to have various biological activities, including anti-inflammatory, analgesic, and antitumor effects. It has also been studied for its potential use in drug development, as it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4).
Propriétés
IUPAC Name |
3-fluoro-4-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F4NO3/c1-25-14-8-7-11(9-13(14)18)15(23)22-10-16(24,17(19,20)21)12-5-3-2-4-6-12/h2-9,24H,10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOIXJHTRMWTGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3Z)-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2619643.png)
![Tert-butyl 1,4-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B2619645.png)
![(E)-4-(N,N-dimethylsulfamoyl)-N-((6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)benzamide](/img/structure/B2619646.png)
![(5Z)-5-[(4-ethoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B2619650.png)


![[(4-Bromo-3-propoxyphenyl)sulfonyl]diethylamine](/img/structure/B2619657.png)
![6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-(trifluoromethyl)phenyl]hexanamide](/img/structure/B2619658.png)

![N-{2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-3-pyridinyl}-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2619661.png)

![3-butyl-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2619663.png)